2,3-dichloro-6-iodobenzoic acid
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Overview
Description
2,3-Dichloro-6-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-6-iodobenzoic acid typically involves the iodination of 2,3-dichlorobenzoic acid. One common method is the Sandmeyer reaction, where 2,3-dichlorobenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom . Another method involves the direct iodination of 2,3-dichlorobenzoic acid using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form this compound derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or amines under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed:
Amides: Formed from substitution reactions with amines.
Oxidized Derivatives: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2,3-Dichloro-6-iodobenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dichloro-6-iodobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of chlorine and iodine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2,3-Dichlorobenzoic Acid: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Iodobenzoic Acid: Contains only one iodine atom and no chlorine atoms, leading to different reactivity and applications.
3,4-Dichloro-5-iodobenzoic Acid: Another isomer with different substitution patterns, affecting its chemical behavior and uses.
Uniqueness: 2,3-Dichloro-6-iodobenzoic acid is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
219841-88-0 |
---|---|
Molecular Formula |
C7H3Cl2IO2 |
Molecular Weight |
316.9 |
Purity |
95 |
Origin of Product |
United States |
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